molecular formula C22H23N3O3 B11423313 2-(4-ethoxyphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2-(4-ethoxyphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Cat. No.: B11423313
M. Wt: 377.4 g/mol
InChI Key: NSVJBXXWSGHFDE-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of pyrazolo-fused heterocycles, characterized by its intricate structure.
  • The name itself provides valuable information:

      2-(4-ethoxyphenyl): Indicates a phenyl group substituted at position 2 with an ethoxy (C2H5O) group.

      9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione: Describes the fused pyrazolo-pyrrolo-pyrazole ring system with a phenyl substituent at position 9 and a dione functionality.

  • The compound’s structural complexity suggests potential biological activity.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Molecular Targets:

      Pathways Involved:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C22H23N3O3

    Molecular Weight

    377.4 g/mol

    IUPAC Name

    4-(4-ethoxyphenyl)-7-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

    InChI

    InChI=1S/C22H23N3O3/c1-2-28-17-11-9-16(10-12-17)25-21(26)18-19(15-7-4-3-5-8-15)23-13-6-14-24(23)20(18)22(25)27/h3-5,7-12,18-20H,2,6,13-14H2,1H3

    InChI Key

    NSVJBXXWSGHFDE-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=CC=C5

    Origin of Product

    United States

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